2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol
Description
Contextualization within Fluorinated Amino Alcohol Chemistry
Fluorinated amino alcohols represent a significant class of organic compounds characterized by the presence of one or more fluorine atoms, an amino group, and a hydroxyl group. The introduction of a trifluoromethyl (CF3) group, as seen in the trifluoroethyl moiety of the target compound, is a common strategy to modulate the properties of organic molecules. The high electronegativity and steric demand of the CF3 group can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.
The broader family of β-amino alcohols are recognized as crucial building blocks in organic synthesis and are present in numerous biologically active compounds. Current time information in BT.scbt.com The incorporation of a trifluoromethyl group into these structures can lead to enhanced biological activity. scbt.com
Significance as a Versatile Synthetic Building Block
Amino alcohols, in general, are highly valued in synthetic chemistry due to their bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group that can be engaged in a wide array of chemical transformations. They are frequently employed as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereocontrolled formation of new chemical entities. Current time information in BT.
The presence of the 2,2,2-trifluoroethyl group in 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol adds another layer of utility. This group can enhance the chemical stability of the molecule and its derivatives. Synthetic methodologies for creating similar fluorinated amino alcohols often involve multi-step sequences, such as the reduction of α-aminoalkyl trifluoromethyl ketones or the ring-opening of trifluoromethyloxiranes. ontosight.ai These approaches underscore the deliberate and strategic efforts by chemists to access these valuable fluorinated building blocks.
Overview of Key Academic Research Domains
While direct research on this compound is not extensively documented, the structural class to which it belongs is of significant interest in several key research areas:
Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals. The trifluoromethyl group is often incorporated to improve a drug candidate's metabolic stability and membrane permeability. For instance, compounds containing the bis(2,2,2-trifluoroethyl)amino moiety have been investigated as selective androgen receptor modulators. mdpi.comresearchgate.net
Asymmetric Catalysis: Chiral amino alcohols are foundational to the development of catalysts for enantioselective reactions. The stereogenic center in this compound makes it a potential candidate for use as a chiral ligand or organocatalyst.
Materials Science: The introduction of fluorine can alter the surface properties and thermal stability of materials. Fluorinated building blocks can be incorporated into polymers and other materials to achieve desired performance characteristics.
Interactive Data Table: Properties of Related Compounds
To provide context, the following table details the properties of the non-fluorinated parent compound, 2-Aminobutan-1-ol (B80463), and the trifluoroethylating agent, 2,2,2-Trifluoroethanol (B45653).
| Property | 2-Aminobutan-1-ol | 2,2,2-Trifluoroethanol |
| CAS Number | 96-20-8 | 75-89-8 |
| Molecular Formula | C4H11NO | C2H3F3O |
| Molecular Weight | 89.14 g/mol | 100.04 g/mol |
| Boiling Point | 172-178 °C | 77-80 °C |
| Primary Use | Intermediate in pharmaceutical synthesis (e.g., ethambutol) | Solvent, reagent in organic synthesis |
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBTXCQSNFWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Chemical Reactivity and Transformations of 2 2,2,2 Trifluoroethyl Amino Butan 1 Ol
Derivatization Reactions of the Compound
Derivatization reactions are crucial for modifying the properties of the parent compound. For 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol, formylation and carbamylation are key derivatization pathways that primarily involve the more nucleophilic amino group.
N-formylation is a common transformation for amines and is significant in synthetic chemistry as the formamide (B127407) group is present in many natural products and serves as a valuable intermediate. mdpi.com The formylation of this compound can be achieved with high chemoselectivity, targeting the amino group over the hydroxyl group. nih.govjst.go.jp This selectivity is attributed to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom.
Various reagents can be employed for this transformation. A particularly effective and selective reagent is 2,2,2-trifluoroethyl formate (B1220265) (TFEF), which can formylate amines in high yields, even in the presence of unprotected alcohols. organic-chemistry.org Other common formylating agents include formic acid, often used under solvent-free conditions or with a catalyst, and N-formylcarbazole. nih.govjst.go.jp The reaction is generally selective for N-formylation over O-formylation when amino alcohols are used as substrates. nih.govjst.go.jp
Table 1: Selected N-Formylation Methods Applicable to this compound
| Formylating Agent | Catalyst/Conditions | Selectivity |
|---|---|---|
| 2,2,2-Trifluoroethyl formate (TFEF) | Heating | High N-selectivity |
| Formic Acid | Lewis acid (e.g., ZnO) or solvent-free heating | High N-selectivity |
| N-Formylcarbazole | Room temperature | High N-selectivity |
The resulting product, N-(1-hydroxybutan-2-yl)-N-(2,2,2-trifluoroethyl)formamide, retains the hydroxyl group for further synthetic manipulations.
Carbamylation involves the introduction of a carbamoyl (B1232498) group, typically resulting in the formation of a carbamate (B1207046). This functional group is a key structural feature in many pharmaceuticals and agrochemicals. nih.gov For this compound, carbamylation primarily occurs at the secondary amine to form a tertiary carbamate.
The synthesis of carbamates from this amino alcohol can be achieved through several routes:
Reaction with Isocyanates: The amino group reacts readily with isocyanates (R-N=C=O) to form the corresponding N,N-disubstituted urea (B33335) derivative, which is a type of carbamate.
Reaction with Chloroformates: Acylation of the amine with chloroformates (Cl-C(=O)OR) in the presence of a base yields the desired carbamate.
Three-Component Coupling: A modern approach involves the coupling of the amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base like cesium carbonate. nih.govorganic-chemistry.org This method avoids the use of hazardous reagents like phosgene (B1210022). rsc.org
The trifluoroethyl group can influence the reactivity of the amine and the properties of the resulting carbamate. Studies on the analogous compound N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate have shown that the -CH₂CF₃ appendage affects the rotational barrier around the C-N carbamate bond. researchgate.net This electronic influence is an important consideration in the design of molecules with specific conformational properties. The process of protein carbamoylation, a non-enzymatic modification where isocyanic acid binds to free amino groups, provides a biological parallel to this synthetic reaction. nih.govnih.gov
Reactions Involving the Amino Functionality
Beyond formylation and carbamylation, the secondary amino group in this compound is susceptible to a range of other chemical transformations typical of secondary amines.
Acylation: The amine can be acylated using acid chlorides or anhydrides under basic conditions to form amides. libretexts.org This reaction is generally faster at the nitrogen than at the oxygen, allowing for selective N-acylation under controlled conditions.
Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that must be controlled.
Reaction with Aldehydes and Ketones: The secondary amine can react with aldehydes or ketones to form an enamine after the dehydration of an intermediate hemiaminal.
The electron-withdrawing nature of the 2,2,2-trifluoroethyl group decreases the basicity and nucleophilicity of the nitrogen atom compared to a non-fluorinated analogue like 2-(ethylamino)butan-1-ol. However, the amine remains sufficiently reactive for these transformations.
Intramolecular and Intermolecular Cyclization Reactions
The bifunctional nature of this compound makes it a prime candidate for cyclization reactions, which can be used to construct various heterocyclic ring systems.
Intramolecular Cyclization: Derivatives of the compound can undergo intramolecular cyclization. For example, if the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), the nitrogen atom can act as an internal nucleophile to displace it, forming a substituted morpholine (B109124) ring. Alternatively, activation of the amine followed by attack from the hydroxyl oxygen can lead to oxazolidine (B1195125) derivatives. For instance, intramolecular cyclization of N-Boc protected amino epoxides is a known route to form 1,3-oxazolidin-2-ones. rsc.org Similar strategies could be envisioned where a derivative of this compound undergoes cyclization. nih.gov
Intermolecular Cyclization: The compound can act as a dinucleophile in reactions with bifunctional electrophiles to form larger heterocyclic structures. For example, reaction with phosgene or a phosgene equivalent could lead to the formation of a cyclic carbamate (an oxazolidinone). Three-component cyclization reactions involving amino alcohols, keto esters, and methyl ketones have been shown to produce complex bicyclic γ-lactams, highlighting the potential for this compound in multicomponent reactions. mdpi.comresearchgate.net Such processes often proceed through a sequence of intermolecular reactions followed by an intramolecular cyclization step. nih.gov
Transformations to Related Fluorinated Chemical Entities
Dehydration: Acid-catalyzed dehydration of the primary alcohol would lead to the formation of an alkene, N-(2,2,2-trifluoroethyl)but-1-en-2-amine. This fluorinated enamine could then serve as a versatile intermediate for further reactions.
C-F Bond Activation: While the C-F bond is very strong, transformations involving its activation are possible under specific catalytic conditions. thieme-connect.de For instance, defluorinative functionalization reactions of (2,2,2-trifluoroethyl)arenes have been reported, proceeding through the elimination of hydrogen fluoride (B91410) to form a gem-difluorostyrene intermediate. researchgate.net Analogous transformations could potentially be applied to the aliphatic trifluoroethyl group in this molecule under harsh conditions or with specialized catalysts.
Nucleophilic Substitution: The hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a fluoride ion source (e.g., TBAF) to introduce a second fluorine atom into the molecule, yielding a fluorinated amine. nih.gov This would transform the molecule into a related polyfluorinated entity.
These transformations leverage the existing fluorinated motif to access a broader range of complex fluorinated compounds, which are of significant interest in medicinal and materials chemistry. nih.govresearchgate.net
Conversion to Fluorinated Amino Acids
Fluorinated amino acids are of significant interest in medicinal chemistry and protein engineering. The incorporation of fluorine can alter the electronic properties, conformation, and stability of peptides and proteins. nih.gov The structure of this compound makes it a plausible precursor for the synthesis of N-(2,2,2-trifluoroethyl) substituted amino acids through established synthetic routes.
One primary strategy for converting an amino alcohol to an amino acid is the oxidation of the primary alcohol functionality to a carboxylic acid. psu.edu For this compound, this transformation would yield N-(2,2,2-trifluoroethyl)-2-aminobutanoic acid. This multi-step process typically involves protection of the amino group, followed by a two-step oxidation of the alcohol (e.g., to an aldehyde, then to the carboxylic acid) and subsequent deprotection.
| Step | Transformation | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | N-Protection | Boc Anhydride (Boc₂O) | N-Boc-2-[(2,2,2-trifluoroethyl)amino]butan-1-ol |
| 2 | Oxidation to Aldehyde | Dess-Martin periodinane or Swern oxidation | N-Boc-2-[(2,2,2-trifluoroethyl)amino]butanal |
| 3 | Oxidation to Carboxylic Acid | Pinnick oxidation (NaClO₂) | N-Boc-2-[(2,2,2-trifluoroethyl)amino]butanoic acid |
| 4 | Deprotection | Trifluoroacetic Acid (TFA) | 2-[(2,2,2-Trifluoroethyl)amino]butanoic acid |
Another sophisticated approach involves leveraging the trifluoroethyl-amino-butanol backbone as an alkylating agent in asymmetric synthesis. For instance, the alcohol group could be converted into a good leaving group, such as an iodide or tosylate. The resulting electrophile could then be used to alkylate a chiral glycine (B1666218) enolate equivalent, such as a chiral Ni(II) complex, a well-established method for producing non-canonical amino acids with high enantiomeric purity. nih.govnih.gov This strategy would allow for precise control of the stereochemistry at the α-carbon, yielding enantiomerically pure fluorinated amino acids. nih.gov
Detailed Research Findings: While direct synthesis from this compound is not explicitly detailed in the surveyed literature, analogous transformations are well-documented.
Oxidation of Amino Alcohols: The oxidation of primary alcohols in N-protected amino alcohols to carboxylic acids is a standard procedure in organic synthesis. psu.edu The choice of oxidant is crucial to avoid side reactions.
Asymmetric Synthesis with Ni(II) Complexes: The use of chiral Ni(II) complexes for the synthesis of α-amino acids is a powerful tool. Research has demonstrated the successful alkylation of these complexes with various electrophiles, including fluorinated alkyl iodides, to produce a wide range of fluorinated amino acids on a gram scale. nih.govnih.gov For example, (S)-2-amino-4,4,4-trifluorobutanoic acid has been efficiently synthesized via the alkylation of a chiral Ni complex with trifluoroethyl iodide. nih.gov This suggests that a properly functionalized derivative of this compound could serve as a viable substrate.
Formation of Fluorinated Heterocyclic Compounds
Heterocyclic compounds are foundational structures in a vast number of pharmaceuticals. The introduction of fluorine or trifluoromethyl groups into these rings can significantly enhance their biological activity. nih.gov Amino alcohols like this compound are versatile precursors for synthesizing a variety of N-heterocycles, as the amine and alcohol groups can participate in cyclization reactions. researchgate.netresearchgate.net
A common transformation is the reaction of an amino alcohol with an aldehyde or ketone to form an oxazolidine ring. This is a reversible condensation reaction that forms a five-membered heterocyclic ring containing both nitrogen and oxygen. The reaction of this compound with a carbonyl compound would yield a substituted N-(2,2,2-trifluoroethyl)oxazolidine.
Furthermore, intramolecular cyclization can lead to the formation of other important heterocyclic systems, such as pyrrolidines and piperidines. This typically requires the conversion of the hydroxyl group into a leaving group, followed by an intramolecular nucleophilic substitution by the amine (an SN2 reaction), which forms the cyclic structure. Depending on the reaction conditions and reagents, different ring sizes can be targeted. The presence of the N-trifluoroethyl group is particularly relevant, as this motif is found in numerous FDA-approved drugs. nih.gov For instance, the synthesis of some piperidine (B6355638) intermediates involves reductive amination with 2,2,2-trifluoroethanamine followed by cyclization. nih.gov
| Reactant(s) | Reaction Type | Resulting Heterocycle | Key Features |
|---|---|---|---|
| Aldehyde or Ketone (e.g., Formaldehyde) | Condensation/Cyclization | Oxazolidine | Five-membered ring; N,O-acetal |
| 1. Activation of -OH (e.g., TsCl) 2. Base | Intramolecular Cyclization | Aziridine | Three-membered ring; strained intermediate |
| Phosgene equivalent, then intramolecular reaction | Cyclization | Oxazolidinone | Five-membered ring with carbonyl group |
| Dicarbonyl compound (e.g., 1,4-dicarbonyl) | Paal-Knorr Synthesis | Pyrrole | Aromatic five-membered ring |
Detailed Research Findings: The synthesis of N-heterocycles from amino alcohols is a fundamental topic in organic chemistry.
Cyclization Strategies: Various strategies exist for the cyclization of amino alcohols to form nitrogen heterocycles, often involving activation of the alcohol followed by intramolecular attack by the amine. researchgate.net
Bioactive Fluorinated Heterocycles: The N-trifluoroethyl group is a common feature in modern pharmaceuticals. For example, the drug Atogepant, used for migraines, contains a piperidine ring synthesized via reductive amination with 2,2,2-trifluoroethanamine and subsequent cyclization. nih.gov
Advanced Cycloadditions: More complex trifluoromethylated heterocycles can be built using synthons like N-2,2,2-trifluoroethylisatin ketimines in cycloaddition reactions, demonstrating the utility of the N-trifluoroethyl group in constructing spiro-fused heterocyclic systems. nih.gov These examples underscore the value of the N-trifluoroethylamino structural motif, present in this compound, as a component for building novel heterocyclic structures with potential biological applications.
Advanced Spectroscopic and Computational Characterization in Research of 2 2,2,2 Trifluoroethyl Amino Butan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure and dynamics in solution. For a chiral molecule like 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol, which possesses stereocenters and flexible bonds, NMR studies would be particularly insightful.
Variable Temperature (VT-NMR) Studies on Rotational Isomerism
Molecules with single bonds, such as the C-N bond in this compound, can exhibit restricted rotation, leading to the existence of different rotational isomers, or rotamers. Variable Temperature (VT) NMR studies are a powerful tool to investigate these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the rotation is fast on the NMR timescale, averaged signals are typically observed. As the temperature is lowered, the rotation slows down, and if the energy barrier to rotation is high enough, the signals corresponding to individual rotamers may be resolved. From a VT-NMR experiment, one could determine the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational process. This would provide valuable information about the energy barrier separating the different conformational states of the molecule.
Application of ¹H, ¹³C, and ¹⁹F NMR for Structural and Conformational Analysis
A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR would be essential for the complete structural and conformational characterization of this compound.
¹H NMR: Proton NMR would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. The coupling constants (J-values) between adjacent protons would be particularly useful in determining the relative stereochemistry and preferred conformations of the butanol backbone.
¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbons would be indicative of their hybridization and proximity to electronegative atoms like fluorine, oxygen, and nitrogen.
¹⁹F NMR: As fluorine-19 is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR would be a crucial tool. The trifluoroethyl group would give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be sensitive to the local molecular environment, and any conformational changes that affect the proximity of the CF₃ group to other parts of the molecule could be monitored by changes in its chemical shift. Furthermore, coupling between the fluorine nuclei and nearby protons (H-F coupling) could provide additional structural constraints.
A hypothetical data table for the kind of information that would be generated from these NMR studies is presented below.
| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 3.6-3.8 | m | - | -CH₂OH |
| ¹H | 2.8-3.0 | m | - | -CH(NH)- |
| ¹H | 2.9-3.1 | q | J(H,F) = x Hz | -NHCH₂CF₃ |
| ¹H | 1.5-1.7 | m | - | -CH₂CH₃ |
| ¹H | 0.9-1.0 | t | J(H,H) = y Hz | -CH₂CH₃ |
| ¹³C | 65-70 | - | - | -CH₂OH |
| ¹³C | 55-60 | - | - | -CH(NH)- |
| ¹³C | 45-50 | q | J(C,F) = a Hz | -NHCH₂CF₃ |
| ¹³C | 120-130 | q | J(C,F) = b Hz | -CF₃ |
| ¹³C | 20-25 | - | - | -CH₂CH₃ |
| ¹³C | 10-15 | - | - | -CH₂CH₃ |
| ¹⁹F | -70 to -80 | t | J(F,H) = x Hz | -CF₃ |
Note: This table is purely illustrative and does not represent actual experimental data.
Mass Spectrometry (MS) in Derivatization Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a molecule like this compound, mass spectrometry would be used to confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
In the context of derivatization analysis, the hydroxyl and amino groups of the molecule could be chemically modified (derivatized) to increase its volatility or to introduce a specific fragmentation pattern that could aid in its identification and quantification, particularly in complex mixtures. For example, acylation or silylation of the alcohol and amine groups would yield derivatives with different masses and fragmentation behaviors that could be analyzed by MS. The fragmentation pattern observed in the mass spectrum would provide valuable information about the connectivity of the atoms within the molecule.
Theoretical and Computational Chemistry Studies
In the absence of experimental data, theoretical and computational chemistry methods can provide significant insights into the properties and behavior of molecules.
Potential Energy Surface (PES) Analysis
A Potential Energy Surface (PES) analysis would be a computational study to explore the different conformations of this compound and their relative energies. By systematically changing the dihedral angles of the rotatable bonds (e.g., the C-C and C-N bonds), a map of the potential energy of the molecule as a function of its geometry can be generated. This analysis would identify the low-energy (stable) conformations of the molecule and the energy barriers for interconversion between them. The results of a PES analysis would be highly valuable for interpreting experimental data, such as the results from VT-NMR studies.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be used to:
Optimize the geometry of the different conformers of this compound to find their most stable structures.
Calculate the relative energies of these conformers to predict their populations at a given temperature.
Predict NMR chemical shifts and coupling constants, which could then be compared with experimental data for validation of the computational model.
Calculate vibrational frequencies, which could be compared with experimental infrared (IR) or Raman spectra.
A hypothetical table summarizing the kind of results that could be obtained from DFT calculations is shown below.
| Conformer | Relative Energy (kcal/mol) | Calculated ¹³C Chemical Shift (ppm) for C1 | Calculated ¹⁹F Chemical Shift (ppm) |
| A | 0.00 | 68.5 | -75.2 |
| B | 1.25 | 67.9 | -74.8 |
| C | 2.50 | 69.1 | -75.9 |
Note: This table is purely illustrative and does not represent actual computational data.
Modeling of Reaction Pathways and Transition States
The study of a chemical reaction at a molecular level involves mapping the potential energy surface (PES), which represents the energy of a system as a function of its geometry. Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool for exploring the PES of reactions involving this compound. catalysis.blogstackexchange.com By calculating the energies of reactants, products, and any intermediates, a reaction coordinate diagram can be constructed to visualize the energy changes throughout a proposed transformation. coe.eduacs.org
A critical aspect of this modeling is the identification of the transition state (TS), which is the highest energy point along the lowest energy reaction path connecting reactants and products. islandscholar.ca The transition state represents the energy barrier that must be overcome for the reaction to proceed, known as the activation energy. Computationally, a transition state is characterized as a first-order saddle point on the PES, having a single imaginary vibrational frequency. berkeley.edupsu.edu This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the stretching of a bond that is breaking and the forming of a new one. berkeley.edu
Various algorithms, such as the synchronous transit-guided quasi-Newton (QST2 and QST3) methods, are employed to locate the precise geometry of a transition state. github.io Once the transition state is identified and verified, its energy can be used to calculate the activation energy (ΔG‡), a key parameter in predicting reaction rates. For example, a hypothetical intramolecular cyclization of this compound could be modeled to determine its feasibility.
Hypothetical Reaction Data: Intramolecular Dehydration/Cyclization
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (ΔG‡) in kcal/mol |
| Initial Protonation | B3LYP | 6-311+G(d,p) | 15.2 |
| C-O Bond Cleavage | B3LYP | 6-311+G(d,p) | 35.8 |
| N-C Bond Formation (Cyclization) | B3LYP | 6-311+G(d,p) | 28.4 |
| Deprotonation | B3LYP | 6-311+G(d,p) | 12.1 |
| Note: The data in this table is illustrative and represents a hypothetical reaction pathway for the purpose of demonstrating how computational results would be presented. It is not based on published experimental or computational studies of this specific molecule. |
Conformational Dynamics and Isomerization Behavior
Molecules that are not sterically rigid, such as this compound, exist as a population of rapidly interconverting spatial arrangements known as conformations or rotamers. numberanalytics.com These arise from the rotation about single bonds, such as the C-C, C-O, and C-N bonds in the butanol backbone and the amino side chain. Computational methods, including both molecular mechanics and quantum mechanics, are essential for performing a conformational analysis to identify the most stable conformers (those residing at energy minima) and to determine the energy barriers between them. numberanalytics.comnumberanalytics.com
The relative energies of these conformers dictate their equilibrium populations at a given temperature. The stability is often governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the hydroxyl group and the amino nitrogen), and dipole-dipole interactions.
Isomerization, a process involving the conversion of one isomer into another, represents a more significant structural change than conformational interconversion and is associated with higher energy barriers. acs.org Computational studies can map the pathways for various types of isomerization, such as the migration of the trifluoroethyl group or skeletal rearrangements. The theoretical investigation of an isomerization pathway involves identifying the starting isomer and the product isomer, and then locating the transition state that connects them on the potential energy surface. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state smoothly connects the two desired isomers along the minimum energy path. acs.org
Hypothetical Conformational and Isomerization Energy Data
| Parameter | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Conformer Energies | |||
| Conformer A (Global Minimum) | DFT (ωB97X-D) | def2-TZVP | 0.00 |
| Conformer B | DFT (ωB97X-D) | def2-TZVP | +1.5 |
| Conformer C | DFT (ωB97X-D) | def2-TZVP | +2.8 |
| Isomerization Barrier | |||
| Transition State for N-to-O Trifluoroethyl Migration | DFT (ωB97X-D) | def2-TZVP | +45.7 |
| Note: The data in this table is for illustrative purposes only, demonstrating typical outputs of a computational study on conformational and isomerization energies. The values are hypothetical and not derived from published research on this compound. |
Applications of 2 2,2,2 Trifluoroethyl Amino Butan 1 Ol in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Auxiliaries
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules, which is crucial in the development of pharmaceuticals and advanced materials. 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol is a prime example of such a building block. Its inherent chirality, stemming from the stereocenter at the second carbon of the butane chain, makes it a valuable synthon for constructing target molecules with specific three-dimensional arrangements.
In a related capacity, the core structure of this compound is analogous to molecules that function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After guiding the formation of the desired stereocenter, the auxiliary can be removed and recovered. Amino alcohols are a well-established class of chiral auxiliaries, often used to control the stereoselectivity of alkylation, aldol, and Diels-Alder reactions. nih.govnih.gov The presence of both an amino and a hydroxyl group in this compound allows for the formation of rigid, chelated intermediates with reagents, which can effectively shield one face of the molecule, thereby directing the approach of other reactants to achieve high levels of stereocontrol.
Utilization in Organocatalysis and Asymmetric Catalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. β-amino alcohols, in particular, are recognized as effective organocatalysts for a variety of transformations. nih.gov These molecules are often bifunctional, utilizing the amine group as a Lewis base (e.g., to form an enamine intermediate) and the hydroxyl group as a Brønsted acid (e.g., to activate an electrophile via hydrogen bonding). nih.gov
While specific catalytic applications of this compound are still an area of active research, its structural features suggest significant potential. The basicity of the secondary amine is modulated by the powerful electron-withdrawing effect of the adjacent trifluoroethyl group. This modification of its electronic properties can influence reaction rates and transition state energies, potentially leading to unique reactivity and selectivity compared to non-fluorinated analogues. nih.gov Enantiomerically pure β-amino-α-trifluoromethyl alcohols have demonstrated higher efficiency as ligands in the enantioselective addition of diethylzinc to benzaldehyde compared to their non-fluorinated counterparts. nih.gov This highlights the advantageous impact of fluorination in catalytic systems.
Potential Asymmetric Reactions Catalyzed by Amino Alcohol Scaffolds
| Reaction Type | Role of Amino Alcohol Catalyst | Typical Substrates | Potential Product |
|---|---|---|---|
| Michael Addition | Forms enamine with donor; hydrogen-bonds with acceptor | β-Keto esters and Nitroalkenes | Chiral Michael Adducts |
| Aldol Reaction | Forms enamine with ketone; activates aldehyde | Ketones and Aldehydes | Chiral β-Hydroxy Ketones |
| Diels-Alder Reaction | Forms iminium ion with dienophile, lowering LUMO | Dienes and α,β-Unsaturated Aldehydes | Chiral Cyclohexene Derivatives |
| Addition of Alkylzincs to Aldehydes | Acts as a chiral ligand for the zinc atom | Dialkylzincs and Aldehydes | Chiral Secondary Alcohols |
Integration into Complex Molecular Architectures, including Peptidomimetics
The incorporation of fluorinated moieties into complex organic molecules, particularly those with biological relevance, is a widely used strategy in medicinal chemistry. Fluorine can significantly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. nih.gov The this compound molecule serves as a valuable precursor for creating such complex fluorinated structures.
One area of particular interest is the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. researchgate.netrsc.org The trifluoroethylamine group is considered a useful bioisostere of the peptide bond. researchgate.net The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the amine to a level similar to that of an amide, effectively neutralizing its charge at physiological pH. researchgate.netnih.gov This allows it to replicate the electronic character of a peptide linkage while being impervious to protease activity. Furthermore, the conversion from a planar (sp²) amide to a tetrahedral (sp³) trifluoroethylamine can significantly alter the local conformational preferences of the molecular backbone, which can be exploited to stabilize desired secondary structures like β-turns. nih.govfigshare.com
Exploration in Carbon Capture and Release Systems Mimicking Biological Processes
A novel and promising application for N-trifluoroethylated amines is in the field of carbon capture and release (CCR), inspired by biological processes. acs.orgnih.gov Research has focused on mimicking the function of the enzyme Ribulose-1,5-bisphosphate carboxylase-oxygenase (RuBisCO), which is responsible for nearly all biological CO₂ fixation. acs.orgnih.gov In the active site of RuBisCO, a lysine residue reversibly captures a molecule of CO₂ through a carbamylation reaction, a process that is highly efficient and occurs with a low energy penalty. acs.orgnih.gov
The key to this biological process is that the enzyme environment lowers the acid dissociation constant (pKa) of the lysine's ammonium (B1175870) ion, making the neutral amine available for nucleophilic attack on CO₂ at physiological pH. acs.org In synthetic systems, the strong inductive effect of the trifluoroethyl group in compounds like this compound serves the same purpose. It dramatically lowers the pKa of the neighboring amine compared to its non-fluorinated alkyl amine counterparts. acs.orgnih.govacs.org This pKa depression allows the amine to exist in its neutral, reactive form at a much lower pH, enabling the capture of CO₂ via carbamate (B1207046) formation under milder conditions than those required for traditional amine scrubbing technologies. nih.govacs.org This bio-inspired approach could lead to more energy-efficient CCR systems, as the release of CO₂ from the less stable carbamate would require less energy input. nih.gov
Impact of Fluorination on Amine pKa for CO₂ Capture
| Compound | Ammonium Ion pKa | Key Feature | Implication for CO₂ Capture |
|---|---|---|---|
| Butylamine | 10.74 | Standard Alkyl Amine | Requires high pH for efficient capture |
| (2,2,2-Trifluoroethyl)butylamine | 6.05 | Trifluoroethyl Group | Enables capture at a significantly lower pH acs.org |
| 2,2-Difluoropropylamine | 7.68 | Difluoroalkyl Group | Intermediate pKa depression acs.org |
Data derived from studies on analogous compounds to illustrate the principle. acs.org
Prospective Research Directions for 2 2,2,2 Trifluoroethyl Amino Butan 1 Ol
Development of Innovative Synthetic Methodologies
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol is not widely documented, presenting an opportunity for the development of novel synthetic strategies. Research in this area would likely focus on efficient, stereoselective methods starting from readily available precursors.
A primary synthetic strategy involves a two-step process: the synthesis of the chiral precursor, 2-aminobutan-1-ol (B80463), followed by the introduction of the 2,2,2-trifluoroethyl group.
Synthesis of Chiral 2-aminobutan-1-ol: Several methods exist for the preparation of enantiomerically pure 2-aminobutan-1-ol.
Reduction of Amino Acids: A common laboratory-scale method is the reduction of D- or L-2-aminobutyric acid using reducing agents like lithium aluminium hydride in a solvent such as tetrahydrofuran. chemicalbook.com
Enzymatic Synthesis: A greener approach involves multi-enzyme cascade catalysis starting from inexpensive 1,2-butanediol. google.com This method can produce either the (S)- or (R)-enantiomer by selecting appropriate enzymes. google.com
Chiral Resolution: Racemic 2-aminobutanol can be synthesized and then resolved using chiral acids, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to separate the enantiomers. google.com
Introduction of the 2,2,2-Trifluoroethyl Group: Once the chiral amino alcohol is obtained, the trifluoroethyl group can be introduced via N-alkylation.
Catalyst-Free Reductive Amination: A practical and robust method involves the reaction of the amine with trifluoroacetic acid (TFA) in the presence of a silane (B1218182) reducing agent like phenylsilane. researchgate.net This approach is attractive due to its operational simplicity, use of an inexpensive fluorine source, and tolerance of the hydroxyl functional group. researchgate.netresearchgate.net
Use of Trifluoroethylating Reagents: Other methods could employ specialized reagents such as aryl(trifluoroethyl)iodonium salts, which are effective for the trifluoroethylation of various nucleophiles, including amines. researchgate.net Palladium-catalyzed reactions have also been developed for trifluoroethylation, offering alternative pathways. researchgate.net
Table 1: Comparison of Synthetic Routes to Chiral 2-aminobutan-1-ol
| Method | Starting Material | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Amino Acid Reduction | D/L-2-Aminobutyric Acid | LiAlH4, THF | High stereopurity, well-established. chemicalbook.com | Use of pyrophoric and expensive reagents. google.com |
| Enzymatic Synthesis | 1,2-Butanediol | Alcohol dehydrogenase, transaminase | Green chemistry, uses cheap starting material. google.com | Requires specialized enzymes and biochemical setup. |
| Chiral Resolution | Racemic 2-aminobutanol | D/L-Tartaric Acid | Applicable for large-scale separation. google.com | Yield of a single enantiomer is limited to 50%. |
Table 2: Potential Methods for N-Trifluoroethylation
| Method | Reagents | Solvent | Advantages |
|---|---|---|---|
| Reductive Amination | Trifluoroacetic Acid, Phenylsilane | Toluene | Catalyst-free, inexpensive fluorine source, high functional group tolerance. researchgate.net |
| Hypervalent Iodine Reagents | Aryl(trifluoroethyl)iodonium salts | Varies | Can be used under metal-free or transition-metal-catalyzed conditions. researchgate.net |
| Palladium Catalysis | Fluoroalkylating agents, Pd catalyst | Varies | Allows for C-H activation and cross-coupling strategies. researchgate.netresearchgate.net |
Discovery of Novel Reactivity Profiles and Mechanisms
The reactivity of this compound is dictated by its three key structural features: the primary alcohol, the secondary amine, and the electron-withdrawing trifluoroethyl group.
Alcohol Functional Group: The primary hydroxyl (-OH) group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification. pressbooks.pub Its reactivity can be compared to other alcohols to understand the electronic influence of the neighboring fluorinated amine.
Amine Functional Group: The secondary amine contains a basic nitrogen atom with a lone pair of electrons, making it a nucleophile. pressbooks.pub It can participate in reactions like acylation to form amides, alkylation, and reactions with carbonyl compounds to form enamines or iminium ions.
Influence of the Trifluoroethyl Group: The strongly electron-withdrawing nature of the CF3 group is expected to significantly decrease the basicity and nucleophilicity of the adjacent nitrogen atom compared to a non-fluorinated analogue like 2-(ethylamino)butan-1-ol. This electronic effect also increases the acidity of the N-H proton, potentially enabling unique reactivity under basic conditions. The stability of the trifluoroethyl group itself makes it a valuable substituent for tuning molecular properties. ketonepharma.com
Prospective research could explore its utility in asymmetric synthesis. Chiral β-amino alcohols are well-known organocatalysts and ligands for a wide range of asymmetric reactions. mdpi.comresearchgate.net Investigating this compound as a chiral ligand for metal-catalyzed reactions, such as asymmetric alkylation or reduction, could reveal novel reactivity and selectivity profiles influenced by the electronic and steric properties of the trifluoroethyl group. Furthermore, its use in cycloaddition reactions, inspired by the reactivity of N-2,2,2-trifluoroethylisatin ketimines, could lead to the synthesis of complex trifluoromethyl-containing heterocyclic compounds. nih.gov
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound before extensive lab work is undertaken.
Structural and Electronic Properties: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the molecule's preferred conformations, geometric parameters (bond lengths and angles), and electronic structure. These calculations can quantify the electron-withdrawing effect of the trifluoroethyl group on the amine's nucleophilicity and basicity (e.g., by calculating the pKa and mapping the electrostatic potential).
Reaction Mechanism and Kinetics: Computational modeling can be used to explore the reaction mechanisms for its synthesis and subsequent transformations. By calculating the energy profiles of different reaction pathways, including transition state energies, researchers can predict the feasibility of a proposed synthetic route and identify potential byproducts. For instance, modeling the N-trifluoroethylation step could help optimize reaction conditions for higher yield and selectivity.
Spectroscopic Properties: Predicting spectroscopic data such as NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and vibrational frequencies (IR) can aid in the characterization of the synthesized molecule and any intermediates. ¹⁹F NMR is a particularly sensitive technique for probing the local environment of fluorine-containing molecules. nih.gov
Advanced modeling can guide experimental efforts by screening potential catalysts for its use as a ligand, predicting its binding affinity, and providing insights into the origins of stereoselectivity in catalyzed reactions.
Expansion into Emerging Functional Materials and Chemical Processes
The unique combination of chirality and fluorine content in this compound suggests potential applications in materials science and as a specialized chemical intermediate.
Pharmaceutical and Agrochemical Synthesis: The trifluoroethylamino moiety is a key structural motif in many biologically active compounds, where it can enhance metabolic stability, binding affinity, and membrane permeability. rsc.orgresearchgate.netnih.gov This molecule could serve as a valuable chiral building block for the synthesis of new, complex fluorinated pharmaceuticals and agrochemicals. rsc.org
Chiral Ligands and Catalysts: As previously mentioned, its structure is analogous to many successful chiral amino alcohol ligands used in asymmetric catalysis. researchgate.net The presence of fluorine could impart unique properties, such as modified solubility in fluorinated solvents or enhanced thermal and oxidative stability of the resulting metal complexes.
Functional Materials: Fluorinated compounds are widely used in the development of advanced materials, including polymers, liquid crystals, and surfactants, due to properties like hydrophobicity and thermal stability. ketonepharma.com this compound could be explored as a monomer for the synthesis of specialty polymers with unique surface properties or as a component in the design of novel chiral ionic liquids or surfactants.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol?
- Methodology : A plausible route involves nucleophilic substitution between 2,2,2-trifluoroethylamine and a butanol derivative (e.g., 1,2-epoxybutane). The reaction can be optimized under anhydrous conditions using polar aprotic solvents like DMF or THF, with catalytic bases (e.g., K₂CO₃) to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .
- Validation : Confirm the structure using and NMR to identify characteristic peaks for the trifluoroethyl group (-CF₃) and alcohol moiety. Mass spectrometry (ESI-MS) can verify the molecular ion peak (expected m/z: 203.1) .
Q. How can researchers characterize the solubility and stability of this compound in biological buffers?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO-water mixtures. Quantify solubility via UV-Vis spectroscopy or HPLC with calibration curves.
- Stability : Incubate the compound in buffer at 37°C and monitor degradation over 24–72 hours using LC-MS. Adjust pH or use stabilizers (e.g., ascorbic acid) if oxidative degradation is observed .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. The trifluoroethyl group may enhance binding via hydrophobic interactions or modulate electron density .
- Cellular Toxicity : Use MTT assays in HEK293 or HepG2 cells. Compare IC₅₀ values with structurally similar compounds lacking the trifluoroethyl group to assess fluorine’s impact .
Advanced Research Questions
Q. How does the trifluoroethyl group influence conformational dynamics in drug-receptor interactions?
- Methodology :
- Computational Modeling : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to analyze the compound’s flexibility and docking poses. Compare with non-fluorinated analogs to identify stereoelectronic effects of the -CF₃ group .
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding modes. The trifluoroethyl group may occupy hydrophobic pockets or induce allosteric changes .
Q. How can contradictory data on metabolic stability be resolved?
- Case Study : If literature reports conflicting half-life values in liver microsomes:
Reproduce Experiments : Use standardized protocols (e.g., human vs. rodent microsomes) and control for enzyme activity.
Metabolite Identification : Use HR-MS/MS to detect fluorinated metabolites. The trifluoroethyl group may resist oxidation but undergo hydrolysis under specific conditions .
Cross-Validate : Compare results with deuterated analogs or use CYP450 isoform-specific inhibitors to pinpoint metabolic pathways .
Q. What advanced techniques validate its solid-state properties for formulation studies?
- Methodology :
- DSC/TGA : Determine melting points and thermal stability. The alcohol moiety may form hydrogen bonds, affecting crystallinity.
- Powder XRD : Analyze polymorphism. Compare with salts (e.g., hydrochloride) to improve solubility without compromising stability .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


